molecular formula C23H20ClNO4 B11398267 N-(4-chlorobenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(4-chlorobenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11398267
M. Wt: 409.9 g/mol
InChI Key: KRLZLJJJBPWFSP-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furochromenyl moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloro-2-phenylacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE stands out due to its unique combination of a furochromenyl moiety and a chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H20ClNO4

Molecular Weight

409.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C23H20ClNO4/c1-12-14(3)28-20-10-21-18(8-17(12)20)13(2)19(23(27)29-21)9-22(26)25-11-15-4-6-16(24)7-5-15/h4-8,10H,9,11H2,1-3H3,(H,25,26)

InChI Key

KRLZLJJJBPWFSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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